molecular formula C32H62O4S B077517 Di(tridecyl) thiodipropionate CAS No. 10595-72-9

Di(tridecyl) thiodipropionate

Cat. No. B077517
CAS RN: 10595-72-9
M. Wt: 542.9 g/mol
InChI Key: MZHULIWXRDLGRR-UHFFFAOYSA-N
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Description

Di(tridecyl) thiodipropionate, also known as Ditridecyl 3,3’-thiodipropionate, is a chemical compound with the molecular formula C32H62O4S . It is used in various applications including as an antioxidant .


Physical And Chemical Properties Analysis

Di(tridecyl) thiodipropionate has a density of 0.9±0.1 g/cm3, a boiling point of 585.5±35.0 °C at 760 mmHg, and a flash point of 263.4±14.0 °C . It has a molar refractivity of 161.8±0.3 cm3, a polar surface area of 78 Å2, a polarizability of 64.1±0.5 10-24 cm3, a surface tension of 34.3±3.0 dyne/cm, and a molar volume of 578.4±3.0 cm3 .

Scientific Research Applications

  • Antioxidant Applications in Agriculture and Food Chemistry : Di(tridecyl) thiodipropionate is used as a medium- and long-chain dialkyl 3,3'-thiodipropionate antioxidant. It is synthesized through lipase-catalyzed esterification and transesterification, showing high enzyme activities and maximum conversions up to 98% (Weber, Klein, & Vosmann, 2006).

  • Cosmetic Safety : In cosmetics, di(tridecyl) thiodipropionate and similar substances are used as dialkyl esters of thiodipropionic acid. They show no significant toxicity, are not irritants or sensitizers, and are safe for use in non-irritating cosmetic products (Diamante et al., 2010).

  • Food Contact Materials Safety : The substance is evaluated for safety in food contact materials. It is deemed safe for consumers if the migration does not exceed 5 mg/kg food, including its oxidation products and structural homologues (Flavourings, 2011).

  • Biodegradation and Catabolism : Research on 3,3-thiodipropionic acid-degrading bacteria, which use it as a sole carbon and energy source, provides insights into its catabolism. This research is significant for engineering novel biosynthesis pathways for polythioesters (Bruland, Wübbeler, & Steinbüchel, 2009).

  • Protein Extraction Research : Di(tridecyl) phosphoric acid has been used in reversed micelles for protein extraction. It forms stable reversed micelles and can extract proteins like hemoglobin, which is difficult to extract using conventional systems (Goto, Kuroki, Ono, & Nakashio, 1995).

Safety And Hazards

When handling Di(tridecyl) thiodipropionate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-35-31(33)25-29-37-30-26-32(34)36-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHULIWXRDLGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027728
Record name Di(tridecyl) thiodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Di(tridecyl) thiodipropionate

CAS RN

10595-72-9
Record name Ditridecyl 3,3′-thiodipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10595-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di(tridecyl) thiodipropionate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di(tridecyl) thiodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(tridecyl) 3,3'-thiodipropionate
Source European Chemicals Agency (ECHA)
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Record name DITRIDECYL THIODIPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Di Milo, LJ Rosen, RL Lou… - 1973 - apps.dtic.mil
A PCDE-TMETN propellant has been developed and made in six 1-gal and three 5-gal batches. The formulation which consists of 40.5 wt HMX, 20.5 wt AP, and 18 wt AL, and a binder …
Number of citations: 2 apps.dtic.mil

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